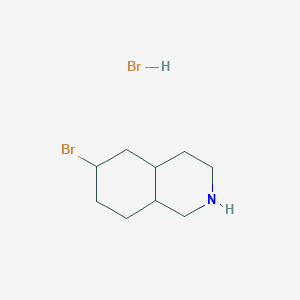

Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1)

Description

Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) is a fully saturated isoquinoline derivative with a bromine substituent at the 6-position and a hydrobromide counterion. The decahydro designation indicates complete saturation of the bicyclic ring system, conferring conformational rigidity and altered physicochemical properties compared to aromatic isoquinolines. Its molecular formula is inferred as C₉H₁₇Br₂N (based on decahydroisoquinoline backbone + Br substitution and HBr salt).

Properties

IUPAC Name |

6-bromo-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrN.BrH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h7-9,11H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULJNNJCIXOMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2CC1Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90435-93-1 | |

| Record name | Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90435-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) can be achieved through several methods. One common approach involves the bromination of decahydroisoquinoline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as nitrobenzene. The reaction conditions often require heating to achieve high yields of the brominated product .

Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinolines, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . This method can be adapted for the synthesis of brominated isoquinoline derivatives by using appropriate brominated starting materials.

Chemical Reactions Analysis

Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles. Common reagents for these reactions include organometallic compounds and nucleophilic bases.

Oxidation Reactions: The compound can be oxidized to form various oxidation products. Typical oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the isoquinoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoquinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states and hydrogenated forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Isoquinoline derivatives have been extensively studied for their pharmacological properties. Isoquinoline, 6-bromodecahydro-, hydrobromide serves as a scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various diseases, particularly neurological disorders .

Case Studies

- Neuroprotective Agents : Research has focused on synthesizing derivatives that exhibit neuroprotective effects, which are crucial for treating conditions like Alzheimer's disease .

- Antitumor Activity : Isoquinoline compounds have shown promise in antitumor applications. For instance, studies indicate that certain isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis .

Organic Synthesis

Key Intermediate in Synthesis

The compound is utilized as an intermediate in organic synthesis, facilitating the construction of complex molecular architectures. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, making it a versatile building block in synthetic chemistry .

Applications in Synthesis

- Synthesis of Alkaloids : Isoquinoline derivatives are precursors in the synthesis of various alkaloids known for their biological activities. This includes pathways leading to compounds with analgesic and anti-inflammatory properties .

- Fluorescent Probes : The compound is employed in developing fluorescent probes for biological imaging, enabling real-time visualization of cellular processes .

Material Science

Development of Advanced Materials

Isoquinoline, 6-bromodecahydro-, hydrobromide is also explored in material science due to its unique chemical properties. Its application includes:

- Polymers and Coatings : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .

- Nanomaterials : Research indicates potential uses in creating nanostructured materials that exhibit specific electronic or optical properties.

Biological Research

Enzyme Interactions and Mechanisms

In biological research, isoquinoline derivatives are used to study enzyme interactions and cellular mechanisms. This contributes to a deeper understanding of biochemical pathways and the development of targeted therapies .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Tetrahydroisoquinoline | Fully saturated version of isoquinoline | Exhibits different biological activities |

| 6-Methoxyisoquinoline | Methoxy group at the 6-position | Increased solubility and altered reactivity |

| Berberine | A protoberberine alkaloid | Known for strong antimicrobial effects |

Mechanism of Action

The mechanism of action of Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific isoquinoline derivative and its functional groups .

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of structurally related compounds is provided below:

Key Observations:

Ring Saturation: The target compound’s decahydro structure reduces aromaticity, likely increasing solubility in polar solvents compared to aromatic analogs like 6-(bromomethyl)isoquinoline hydrobromide.

Substituent Position: Bromine directly on the isoquinoline ring (C-6) vs. bromomethyl in ’s compound alters electronic effects. Ring bromination may enhance electrophilic substitution resistance, while bromomethyl groups facilitate nucleophilic reactions.

Counterion Effects : Hydrobromide salts generally exhibit higher molecular weights and lower melting points than hydrochlorides, impacting crystallinity and stability.

Heterocycle Backbone: Quinoline derivatives () differ in nitrogen position (C-1 vs. isoquinoline’s C-2), affecting hydrogen-bonding and pharmacological activity.

Biological Activity

Isoquinoline derivatives, including the compound Isoquinoline, 6-bromodecahydro-, hydrobromide (1:1) , have attracted significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. They are derived from amino acids such as tyrosine and phenylalanine and are known for their roles in traditional medicine and modern pharmacology. Their bioactivities include:

- Antitumor

- Antimicrobial

- Antiviral

- Anti-inflammatory

- Neuroprotective

Recent studies have highlighted the importance of isoquinoline derivatives in drug discovery, particularly in the development of new therapeutic agents against various diseases .

Antiviral Potential

Recent research has indicated that isoquinoline alkaloids possess antiviral properties, including activity against SARS-CoV-2. The mechanisms include interference with viral replication and modulation of immune responses . For example, compounds like berberine have shown effectiveness in inhibiting viral entry and replication by targeting specific proteins involved in these processes.

Table 1: Summary of Biological Activities

Clinical Implications

The therapeutic implications of isoquinoline derivatives are vast. For instance:

- Cancer Treatment : Isoquinolines have been explored for their anticancer properties, showing selective cytotoxicity towards tumor cells while sparing normal cells .

- Neurodegenerative Disorders : The ability to inhibit acetylcholinesterase makes these compounds promising candidates for treating conditions like Alzheimer's disease .

Q & A

Q. What are best practices for visualizing complex data (e.g., reaction kinetics or crystallographic data) in publications?

- Methodological Answer : Use time-resolved heatmaps for kinetic data, highlighting rate constants derived from nonlinear regression. For crystallographic structures, include both stick-and-ball models and electron-density maps (2F₀−F꜀ contoured at 1σ). Adhere to journal-specific formatting guidelines for spectra (e.g., baseline correction annotations in NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.